Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative characterized by a 1,6-dihydropyridazine core substituted at the 1-position with a 4-fluorophenyl group, at the 4-position with a sulfonate ester group (derived from 4-methoxy-2,5-dimethylphenylsulfonyl), and at the 3-position with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O7S/c1-5-31-22(27)21-18(12-20(26)25(24-21)16-8-6-15(23)7-9-16)32-33(28,29)19-11-13(2)17(30-4)10-14(19)3/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWDCAMAFYYRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents at the 4-position of the pyridazine ring, which significantly influence physicochemical properties and bioactivity. Key analogs include:
*Estimated based on molecular formula.
Key Differences and Implications
The sulfonate ester may enhance solubility in polar solvents compared to nonpolar substituents like trifluoromethyl . Methoxy Group (CAS 899943-46-5): A smaller, electron-donating group that increases lipophilicity but reduces reactivity. This analog is less likely to undergo hydrolysis, favoring metabolic stability . Trifluoromethyl (CAS 478067-01-5): A strong electron-withdrawing group that enhances oxidative stability and may improve binding affinity in hydrophobic enzyme pockets. However, it reduces aqueous solubility .
Carboxylate vs. Carboxylic Acid :
- The ethyl ester in the target compound and CAS 899943-46-5 improves cell membrane permeability compared to the free carboxylic acid (CAS 1105193-26-7), which is more polar and likely ionized at physiological pH .
Hypothetical Pharmacological Profiles
While direct bioactivity data are unavailable, inferences can be drawn from substituent trends:
- Target Compound: The sulfonyloxy group may facilitate hydrolysis to release a pharmacologically active species (e.g., a phenolic derivative), suggesting prodrug behavior.
- CAS 899943-46-5 : The methoxy group’s stability suggests utility in long-acting formulations or as a scaffold for further derivatization.
Research and Commercial Considerations
- Synthesis Challenges : The sulfonyloxy group in the target compound requires precise sulfonation conditions to avoid premature hydrolysis, unlike the simpler methoxy or trifluoromethyl analogs .
- Commercial Availability : The analogs listed are marketed as intermediates (e.g., CAS 899943-46-5 for medicinal purposes ), implying their utility in drug discovery pipelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
